molecular formula C8H8ClNO B136720 1-[6-(Chloromethyl)pyridin-2-yl]ethanone CAS No. 135450-44-1

1-[6-(Chloromethyl)pyridin-2-yl]ethanone

Cat. No.: B136720
CAS No.: 135450-44-1
M. Wt: 169.61 g/mol
InChI Key: YQKSTWSKIKGDPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-(Chloromethyl)pyridin-2-yl]ethanone is an organic compound with the molecular formula C8H8ClNO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[6-(Chloromethyl)pyridin-2-yl]ethanone can be synthesized through several methods. One common approach involves the chloromethylation of 2-acetylpyridine. This reaction typically uses formaldehyde and hydrochloric acid as reagents, with zinc chloride as a catalyst. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

1-[6-(Chloromethyl)pyridin-2-yl]ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

Major Products

    Substitution: Various substituted pyridine derivatives.

    Oxidation: Carboxylic acids and other oxidized compounds.

    Reduction: Alcohol derivatives.

Mechanism of Action

The mechanism of action of 1-[6-(Chloromethyl)pyridin-2-yl]ethanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

  • 1-[6-(Hydroxymethyl)pyridin-2-yl]ethanone
  • 1-[6-(Methoxymethyl)pyridin-2-yl]ethanone
  • 1-[6-(Bromomethyl)pyridin-2-yl]ethanone

Uniqueness

1-[6-(Chloromethyl)pyridin-2-yl]ethanone is unique due to its chloromethyl group, which imparts specific reactivity and properties. This makes it particularly useful in substitution reactions and as an intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

1-[6-(chloromethyl)pyridin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-6(11)8-4-2-3-7(5-9)10-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKSTWSKIKGDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Phosphorus oxychloride (7.8 ml) was dropwise added to a mixture of 2-acetyl-6-hydroxymethylpyridine (10.0 g) and N,N-dimethylformamide (15.4 ml) in ethyl acetate (100 ml) under ice-cooling with stirring and the mixture was stirred at the same temperature for 3 hours. The reaction mixture was added to water and adjusted to pH 7.5 with potassium carbonate. The separated organic layer was washed with brine, dried over magnesium sulfate and evaporated to give 2-acetyl-6-chloromethylpyridine (10.85 g) as an oil.
Quantity
7.8 mL
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10 g
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15.4 mL
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reactant
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100 mL
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solvent
Reaction Step One
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reactant
Reaction Step Two
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0 (± 1) mol
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